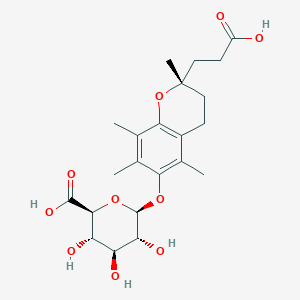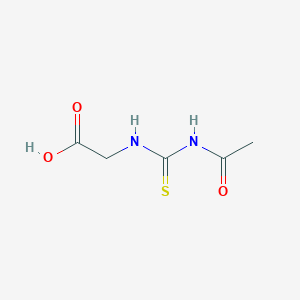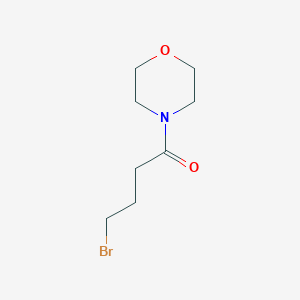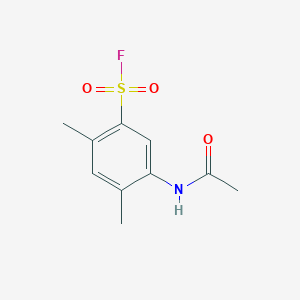
Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and applications. The presence of both acetamido and sulfonyl fluoride groups in the molecule makes it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride typically involves the following steps:
Nitration: The starting material, 2,4-dimethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido derivative.
Sulfonylation: Finally, the acetamido derivative is treated with sulfonyl chloride to introduce the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the synthesis of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is similar to that of other sulfonyl fluorides, which are known to be potent enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,4-Dimethylbenzene-1-sulfonyl fluoride: Lacks the acetamido group, making it less versatile in certain reactions.
5-Acetamido-2,4-dimethylbenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of both acetamido and sulfonyl fluoride groups, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit enzymes makes it valuable in biochemical research and drug development.
Propiedades
Número CAS |
33866-09-0 |
|---|---|
Fórmula molecular |
C10H12FNO3S |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5-acetamido-2,4-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
ORUIYZPSXPAFJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
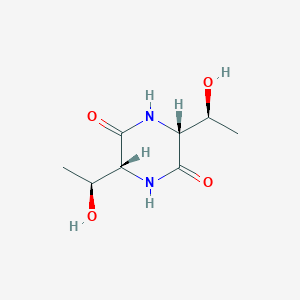
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
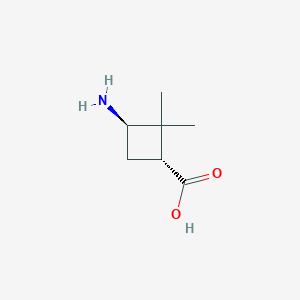

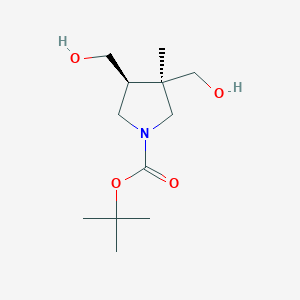
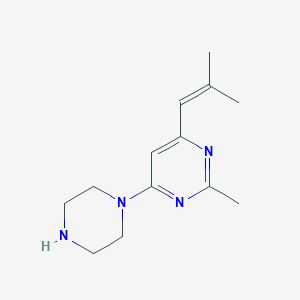
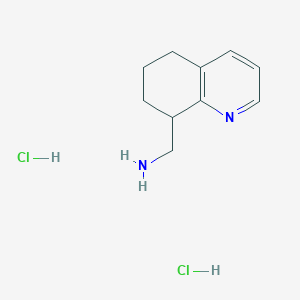
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

